Cas no 128016-44-4 (3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione)

3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a sulfur-containing heterocyclic compound with potential applications in agrochemical and pharmaceutical research. Its structure combines a chloromethyl group and a long-chain dodecylsulfanyl moiety, which may contribute to its reactivity and lipophilicity. The thiadiazole-thione core offers versatility in chemical modifications, making it a candidate for further derivatization. This compound could exhibit biological activity due to its sulfur-rich framework, which is often associated with antimicrobial or pesticidal properties. Its synthesis and stability under various conditions are of interest for industrial and laboratory-scale applications. Further studies are required to explore its full potential in specialized chemical formulations.
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione structure
128016-44-4 structure
Product Name:3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
CAS No:128016-44-4
MF:C15H27ClN2S3
MW:367.036278963089
MDL:MFCD00956597
CID:4585878
Update Time:2025-10-21

3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
    • MDL: MFCD00956597
    • Inchi: 1S/C15H27ClN2S3/c1-2-3-4-5-6-7-8-9-10-11-12-20-14-17-18(13-16)15(19)21-14/h2-13H2,1H3
    • InChI Key: SUYNMPMBQUREGE-UHFFFAOYSA-N
    • SMILES: S1C(SCCCCCCCCCCCC)=NN(CCl)C1=S

3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1246269-100mg
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
128016-44-4 95%
100mg
$445 2024-06-05
Oakwood
183301-100mg
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
128016-44-4 95%
100mg
$225.00 2023-09-17
Oakwood
183301-500mg
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
128016-44-4 95%
500mg
$995.00 2023-09-17
eNovation Chemicals LLC
Y1246269-100mg
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
128016-44-4 95%
100mg
$465 2025-02-18
eNovation Chemicals LLC
Y1246269-500mg
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
128016-44-4 95%
500mg
$1770 2025-02-18
eNovation Chemicals LLC
Y1246269-500mg
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
128016-44-4 95%
500mg
$1675 2024-06-05
A2B Chem LLC
AX84879-100mg
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
128016-44-4 95%
100mg
$225.00 2024-04-20
A2B Chem LLC
AX84879-500mg
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
128016-44-4 95%
500mg
$995.00 2024-04-20
eNovation Chemicals LLC
Y1246269-100mg
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
128016-44-4 95%
100mg
$465 2025-02-25
eNovation Chemicals LLC
Y1246269-500mg
3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
128016-44-4 95%
500mg
$1770 2025-02-25

Additional information on 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione: A Versatile Compound in Modern Pharmaceutical Research

3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a sulfur-containing heterocyclic compound with a unique molecular architecture that has garnered significant attention in the field of pharmaceutical chemistry. This compound, with the CAS number 128016-44-4, exhibits a combination of functional groups that make it a promising candidate for drug development. The core structure of this molecule is based on the thiadiazole ring, which is a five-membered heterocyclic system containing two sulfur atoms and one nitrogen atom. This ring system is known for its versatility in medicinal chemistry due to its ability to participate in various biological interactions, including hydrogen bonding, π-stacking, and electrostatic interactions.

The chloromethyl group attached to the thiadiazole ring serves as a key functional group that can undergo nucleophilic substitution reactions. This group is particularly useful in the synthesis of derivatives with enhanced biological activity. Meanwhile, the dodecylsulfanyl moiety introduces hydrophobic properties to the molecule, which can influence its membrane permeability and cellular uptake. The combination of these two functional groups within the thiadiazole ring creates a unique molecular framework that can be tailored for specific therapeutic applications.

Recent studies have highlighted the potential of 3-(Chloromethyl)-5-(dodecyrsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione in the development of antiviral and anticancer agents. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiviral activity against RNA viruses by interfering with the viral replication process. The thiadiazole ring is believed to play a critical role in this mechanism by forming hydrogen bonds with viral RNA, thereby inhibiting the polymerase activity of the virus.

Additionally, the chloromethyl group has been shown to enhance the bioavailability of the compound by facilitating its penetration through cell membranes. This property is particularly valuable in the context of drug delivery systems, where the ability to cross biological barriers is essential for therapeutic efficacy. The dodecylsulfanyl group, on the other hand, contributes to the molecule's hydrophobicity, which can be beneficial in targeting lipid-rich cellular compartments such as mitochondria or endosomes.

One of the most promising areas of research involving this compound is its application in the development of sulfur-containing drugs for the treatment of neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience reported that derivatives of this compound show neuroprotective effects by modulating the activity of specific ion channels in neuronal cells. The thiadiazole ring is thought to interact with these ion channels, thereby preventing the excessive influx of calcium ions that contributes to neuronal damage.

The synthesis of 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione typically involves a multi-step process that begins with the preparation of the thiadiazole core. This is followed by the introduction of the chloromethyl and dodecylsulfanyl groups through appropriate chemical reactions. The final step often involves the formation of a thione group, which is a key feature of the compound's biological activity. The precise conditions for these reactions are critical in ensuring the formation of the desired product with high purity and yield.

In the context of drug development, the thiadiazole ring is a valuable scaffold due to its ability to undergo various chemical modifications. For example, substituents can be introduced to enhance the compound's solubility, stability, or selectivity for specific targets. The chloromethyl group can also be functionalized to create new derivatives with improved pharmacokinetic profiles. These modifications are essential in optimizing the therapeutic potential of the compound for different medical conditions.

Furthermore, the dodecylsulfanyl group has been explored for its role in enhancing the lipid solubility of the compound, which is important for its ability to cross cell membranes and reach intracellular targets. This property is particularly relevant in the design of drugs for the treatment of diseases that involve intracellular pathogens, such as certain types of cancer or viral infections. The hydrophobic nature of the dodecylsulfanyl group also allows the compound to interact with lipid membranes, which can be exploited in the development of targeted drug delivery systems.

Recent advances in computational chemistry have enabled researchers to predict the interactions between 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione and various biological targets. These simulations have provided insights into the molecular mechanisms underlying its biological activity, including its ability to bind to specific receptors or enzymes. This information is crucial for the rational design of new compounds with enhanced therapeutic properties.

Overall, 3-(Chloromethyl)-5-(dodecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione represents a promising candidate in the field of pharmaceutical chemistry. Its unique molecular structure, characterized by the combination of the thiadiazole ring, chloromethyl, and dodecylsulfanyl groups, offers a versatile platform for the development of new drugs with diverse therapeutic applications. Continued research into the biological activities and chemical modifications of this compound is expected to lead to significant advancements in the treatment of various diseases.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk